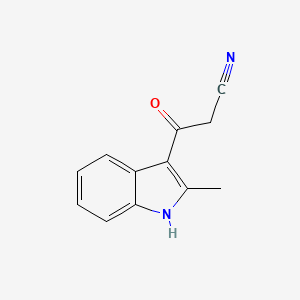

3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-12(11(15)6-7-13)9-4-2-3-5-10(9)14-8/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUECABRAWUKURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351624 | |

| Record name | 3-(2-methyl-1h-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76397-72-3 | |

| Record name | 3-(2-methyl-1h-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile, a key intermediate in the development of various heterocyclic compounds. The primary synthesis pathway involves the cyanoacetylation of 2-methyl-1H-indole. This document outlines the detailed experimental protocol for this synthesis, presents all relevant quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound, also known as 3-cyanoacetyl-2-methylindole, is a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive β-ketonitrile moiety attached to the indole core, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic systems such as pyridines, pyrimidines, and pyrazoles.[1] This guide details an efficient and high-yielding synthesis protocol for this compound.

Core Synthesis Pathway: Cyanoacetylation

The most direct and efficient method for the synthesis of this compound is the electrophilic substitution reaction of 2-methyl-1H-indole with an activated form of cyanoacetic acid.[2] Acetic anhydride is commonly employed as the activating agent, which reacts with cyanoacetic acid to form a highly reactive mixed anhydride in situ. This electrophile then readily acylates the electron-rich C3 position of the 2-methyl-1H-indole ring.

The logical workflow for the synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following protocol is based on the cyanoacetylation of 2-methyl-1H-indole using cyanoacetic acid and acetic anhydride.[2]

Materials:

-

2-Methyl-1H-indole

-

Cyanoacetic acid

-

Acetic anhydride

Procedure:

-

A solution of cyanoacetic acid in acetic anhydride is prepared.

-

2-Methyl-1H-indole is added to this solution.

-

The reaction mixture is heated. The specific temperature and duration are critical for the reaction's success, though a general procedure for indoles suggests heating at 60-70°C for a short period (e.g., 5 minutes).[1]

-

Upon successful reaction, the product, this compound, will begin to crystallize from the reaction mixture.

-

The mixture is then allowed to cool to room temperature to ensure complete crystallization.

-

The solid product is collected by filtration.

-

The collected solid is washed with a suitable solvent (e.g., methanol) to remove any unreacted starting materials and byproducts.

-

The final product is dried to yield a pure crystalline solid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.[2]

Table 1: Reaction and Product Details

| Parameter | Value | Reference |

| Yield | 90% | [2] |

| Melting Point | 230 °C | [2] |

| Molecular Formula | C₁₂H₁₀N₂O | [3] |

| Molecular Weight | 198.22 g/mol | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Values | Reference |

| IR (cm⁻¹) | 3272, 2952, 2258, 1627, 1581, 1530, 1459, 1387, 1317, 1283, 1247, 1172, 1104, 1046, 964, 923, 888, 751, 713, 629, 583 | [2] |

| ¹H NMR (δ, ppm) | 2.68 (s, 3H), 4.51 (s, 2H), 7.15-7.20 (m, 2H), 7.37-7.43 (m, 1H), 7.94-8.00 (m, 1H), 12.08 (br s, NH) | [2] |

| ¹³C NMR (δ, ppm) | 14.9 (q), 32.5 (t), 111.0 (d), 111.4 (s), 116.2 (s), 120.4 (d), 121.8 (d), 122.2 (d), 126.4 (s), 134.7 (s), 145.8 (s), 183.3 (s) | [2] |

Reaction Pathway Diagram

The chemical transformation is illustrated in the diagram below, showing the starting materials, reagents, and the final product.

Caption: Cyanoacetylation of 2-Methyl-1H-indole.

Conclusion

The cyanoacetylation of 2-methyl-1H-indole is a robust and high-yielding method for the synthesis of this compound. The detailed protocol and comprehensive data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and organic synthesis, facilitating the efficient production of this important chemical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document combines reported data for the core molecule with information on closely related analogues and general principles of indole chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is derived from experimental work on related compounds, other values are computationally predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O | PubChem[1][2] |

| Molecular Weight | 198.22 g/mol | ChemScene[3] |

| CAS Number | 76397-72-3 | ChemScene[3] |

| Predicted XlogP | 2.0 | PubChemLite[1] |

| Topological Polar Surface Area (TPSA) | 56.65 Ų | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Hydrogen Bond Acceptors | 2 | ChemScene[3] |

| Rotatable Bonds | 2 | ChemScene[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, based on the synthesis of analogous compounds, a general methodology can be proposed.

Synthesis of this compound

A plausible synthetic route is the cyanoacetylation of 2-methylindole. A general procedure for the cyanoacetylation of indoles involves the reaction of the indole with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride[4].

Materials:

-

2-Methylindole

-

Cyanoacetic acid

-

Acetic anhydride

-

Methanol (for washing)

Procedure:

-

A solution of cyanoacetic acid in acetic anhydride is prepared at 50°C.

-

2-Methylindole is added to this solution.

-

The reaction mixture is heated to approximately 85°C for a short duration (e.g., 5-10 minutes).

-

Crystallization of the product is expected to occur during this period.

-

The mixture is then allowed to cool to room temperature.

-

The solid product is collected by filtration, washed with methanol, and dried.

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Characterization Protocols

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the methyl group protons, the methylene protons of the propanenitrile chain, and the N-H proton of the indole.

-

13C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the nitrile carbon, and the carbons of the indole ring and the methyl group.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ketone, the C≡N stretch of the nitrile, and the aromatic C-H and C=C vibrations.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 198.22[3].

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in the available literature. However, the indole scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects[6].

A study on the positional isomer, 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile, and its derivatives has shown potent antifungal activity against various fungal strains, including Aspergillus niger, Aspergillus nodulans, and Alternaria alternata[7]. This suggests that this compound may also possess similar antifungal properties. The mechanism of action for many antifungal indole derivatives involves the disruption of fungal cell wall integrity or the inhibition of key fungal enzymes[8].

Given the lack of specific biological data for the target compound, a logical workflow for its initial biological evaluation is proposed below.

This whitepaper serves as a foundational guide to the physicochemical properties of this compound. Further experimental investigation is required to fully elucidate its chemical and biological characteristics.

References

- 1. PubChemLite - this compound (C12H10N2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C12H10N2O | CID 705294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile spectroscopic data analysis (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No. 76397-72-3). The data presented herein is a consolidation of information from publicly available databases and spectral data from closely related structural analogs. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the methyl group, the methylene group, and the N-H proton. The anticipated chemical shifts in a solvent like CDCl₃ are summarized in the table below.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Indole N-H | 8.1 - 8.5 | Broad Singlet | 1H |

| Aromatic Protons | 7.1 - 7.8 | Multiplet | 4H |

| Methylene (-CH₂-) | 3.8 - 4.0 | Singlet | 2H |

| Methyl (-CH₃) | 2.4 - 2.6 | Singlet | 3H |

Note: The chemical shifts are estimations based on data from related indole compounds and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The expected chemical shifts are detailed in the following table.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 185 |

| Indole C2, C3a, C7a | 130 - 140 |

| Indole C4, C5, C6, C7 | 110 - 130 |

| Indole C3 | 115 - 120 |

| Nitrile (-CN) | 114 - 116 |

| Methylene (-CH₂) | 28 - 32 |

| Methyl (-CH₃) | 12 - 15 |

Note: The chemical shifts are estimations based on data from related indole compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are expected to be observed in the following regions.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium - Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2260 | Medium - Sharp |

| Carbonyl (C=O) Stretch | 1640 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium - Weak |

| C-N Stretch | 1180 - 1360 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected mass-to-charge ratios (m/z) for various adducts in high-resolution mass spectrometry (HRMS) are listed below.

| Adduct | Calculated m/z |

| [M+H]⁺ | 199.08660 |

| [M+Na]⁺ | 221.06854 |

| [M-H]⁻ | 197.07204 |

| [M+NH₄]⁺ | 216.11314 |

| [M+K]⁺ | 237.04248 |

Data sourced from PubChem predictions.[3]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra can be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Spectroscopic Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Data Analysis.

References

The Diverse Biological Activities of 2-Methylindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-methylindole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties. This technical guide provides an in-depth overview of the diverse biological activities of 2-methylindole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development endeavors.

Quantitative Biological Activity Data

The biological activities of various 2-methylindole derivatives are summarized below. The data is presented to allow for easy comparison of the potency of different derivatives across several therapeutic areas.

Anticancer Activity

2-Methylindole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.

Table 1: Anticancer Activity of 2-Methylindole Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-Phenylindole | Murine Melanoma (B16F10) | 23.81 - 60.11 | [1] |

| 2-Phenylindole | Human Lung Cancer (A549) | Not specified | [1] |

| 2-Phenylindole | Human Breast Cancer (MDA-MB-231) | 16.18 - 92.73 | [1] |

| Furo[3,2-b]indole derivative (10a) | Renal Cancer (A498) | Not specified | |

| Indole-vinyl sulfone derivative (9) | Various cancer cell lines | Potent activity | [2] |

| Benzimidazole-indole derivative (8) | Various cancer cell lines | 0.05 | [2] |

| 2,6-di-substituted indole derivative (16e) | Ovarian Cancer (SKOV3) | Not specified | [3] |

| Sclareolide-indole conjugate (8k) | K562 | 5.2 ± 0.6 | [4] |

| Sclareolide-indole conjugate (8k) | MV4-11 | 0.8 ± 0.6 | [4] |

| 2,5-bisindolyl-1,3,4-oxadiazole (27) | Breast Cancer (MCF-7) | 1.8 ± 0.9 | [5] |

| 2,5-bisindolyl-1,3,4-oxadiazole (29) | Breast Cancer (MCF-7) | 2.6 ± 0.89 | [5] |

| 2,5-bisindolyl-1,3,4-oxadiazole (29) | Lung Cancer (A549) | 3.3 ± 0.85 | [5] |

| Thiazolyl-indole-2-carboxamide (6i) | Breast Cancer (MCF-7) | 6.10 ± 0.4 | [6] |

| Thiazolyl-indole-2-carboxamide (6v) | Breast Cancer (MCF-7) | 6.49 ± 0.3 | [6] |

Antimicrobial Activity

The antimicrobial potential of 2-methylindole derivatives has been evaluated against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are detailed in Table 2.

Table 2: Antimicrobial Activity of 2-Methylindole Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivative (3d) | Various microorganisms | 3.125 - 50 | [7] |

| Indole-thiadiazole (2c) | Bacillus subtilis | 3.125 | [8] |

| Indole-triazole (3c) | Bacillus subtilis | 3.125 | [8] |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole (3ao, 3aq) | Staphylococcus aureus | < 1 | [9] |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole (3aa, 3ad) | Staphylococcus aureus | 3.9 - 7.8 | [9] |

| 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | [9] |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (8) | Various bacteria | 0.004 - 0.03 | [10] |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (15) | Various fungi | 0.004 - 0.06 | [11] |

| 5-chloro 2-methyl indole | Serratia marcescens | 75 | [12] |

Anti-inflammatory Activity

Several 2-methylindole derivatives have been investigated for their ability to modulate inflammatory pathways. The IC50 values for the inhibition of key inflammatory mediators are presented in Table 3.

Table 3: Anti-inflammatory Activity of 2-Methylindole Derivatives (IC50 values in µM)

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| 2-(4-(methylsulfonyl)phenyl) indole (4b) | COX-2 Inhibition | 0.11 | [10] |

| 2-(4-(methylsulfonyl)phenyl) indole (4d) | COX-2 Inhibition | 0.17 | [10] |

| 2-(4-(methylsulfonyl)phenyl) indole (4f) | COX-2 Inhibition | 0.15 | [10] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO Production | 10.992 | [13] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | IL-6 Production | 2.294 | [13] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | TNF-α Production | 12.901 | [13] |

| Ursolic acid-indole derivative (UA-1) | NO Inhibition | 2.2 ± 0.4 | [14] |

Antiviral Activity

The antiviral properties of 2-methylindole derivatives have been explored against various viruses. Table 4 summarizes the IC50 and EC50 (half-maximal effective concentration) values.

Table 4: Antiviral Activity of 2-Methylindole Derivatives

| Compound/Derivative | Virus | IC50/EC50 (µM) | Reference |

| Indole-2-carboxylate (8f) | Coxsackie B3 virus | 7.18 (IC50) | [1] |

| Indole-2-carboxylate (14f) | Influenza A | 7.53 (IC50) | [1] |

| Indole Chloropyridinyl Ester (1) | SARS-CoV-2 3CLpro | 0.25 (IC50) | [15] |

| Indole Chloropyridinyl Ester (1) | SARS-CoV-2 (VeroE6 cells) | 2.8 (EC50) | [15] |

| Indole-based ZVpro inhibitor (29) | Zika Virus Protease | 0.39 (IC50) | [11] |

Antidiabetic Activity

2-Methylindole derivatives have been identified as potential agents for managing diabetes through the inhibition of carbohydrate-metabolizing enzymes. The IC50 values for α-glucosidase and α-amylase inhibition are shown in Table 5.

Table 5: Antidiabetic Activity of 2-Methylindole Derivatives (IC50 values in µM)

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| 2,3-dichloroIndolinone (C1) | α-glucosidase | 35.266 | [16] |

| 2,6-dichloroIndolinone (C2) | α-glucosidase | 38.379 | [16] |

| 2,3-dichloroIndolinone (C1) | α-amylase | 42.449 | [16] |

| 2,6-dichloroIndolinone (C2) | α-amylase | 46.708 | [16] |

| Thiazolidinone-based indole (4) | α-amylase | 1.80 ± 0.70 | [17] |

| Thiazolidinone-based indole (5) | α-amylase | 1.50 ± 0.05 | [17] |

| Thiazolidinone-based indole (4) | α-glucosidase | 2.70 ± 0.70 | [17] |

| Thiazolidinone-based indole (5) | α-glucosidase | 2.40 ± 0.10 | [17] |

Neuroprotective Activity

The potential of 2-methylindole derivatives to protect neuronal cells has been investigated, particularly in the context of neurodegenerative diseases. Table 6 presents data on their acetylcholinesterase (AChE) inhibitory and other neuroprotective effects.

Table 6: Neuroprotective Activity of 2-Methylindole Derivatives

| Compound/Derivative | Target/Assay | IC50/EC50 | Reference |

| Methyl indole-isoxazole carbohydrazide (5d) | Acetylcholinesterase (AChE) | 29.46 ± 0.31 µM (IC50) | [2] |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | Acetylcholinesterase (AChE) | 0.91 ± 0.045 µM (IC50) | [9] |

| 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4b) | Acetylcholinesterase (AChE) | 16.42 ± 1.07 µM (IC50) | [18] |

| SMe1EC2 | Hypoxia/low glucose-induced neurotransmission impairment | 0.03-10.0x10⁻⁶ mol l⁻¹ | [19] |

| Phenoxyindole derivative (5) | Aβ42 aggregation | 3.18 µM (IC50) | [20] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of new studies.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

2-Methylindole derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

96-well plates

-

Cancer cell line of interest

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-methylindole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

-

2-Methylindole derivative stock solution

-

Nutrient agar plates

-

Bacterial or fungal culture

-

Sterile cork borer

-

Incubator

Procedure:

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a nutrient agar plate.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate using a sterile cork borer.

-

Compound Application: A defined volume of the 2-methylindole derivative solution at different concentrations is added to each well. A control with the solvent alone is also included.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

-

MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution method is typically employed where the lowest concentration of the compound that prevents visible growth is identified.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

2-Methylindole derivative

-

Carrageenan solution (1% in saline)

-

Experimental animals (e.g., rats or mice)

-

Plethysmometer or calipers

Procedure:

-

Animal Dosing: The test animals are administered the 2-methylindole derivative or a vehicle control at a specific dose, typically via oral or intraperitoneal injection.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), a subsplantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of the control group.

α-Glucosidase Inhibition Assay for Antidiabetic Activity

This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Materials:

-

2-Methylindole derivative solution

-

α-Glucosidase enzyme solution

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate solution

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, a mixture of the 2-methylindole derivative at various concentrations and the α-glucosidase enzyme solution in phosphate buffer is pre-incubated.

-

Substrate Addition: The reaction is initiated by adding the pNPG substrate to the mixture.

-

Incubation: The plate is incubated at 37°C for a specific duration (e.g., 20-30 minutes). During this time, α-glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

-

Reaction Termination: The reaction is stopped by adding sodium carbonate solution.

-

Absorbance Measurement: The absorbance of the p-nitrophenol produced is measured at 405 nm.

-

Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.

Acetylcholinesterase (AChE) Inhibition Assay for Neuroprotective Activity

This assay determines the ability of a compound to inhibit the acetylcholinesterase enzyme, a key target in the management of Alzheimer's disease.

Materials:

-

2-Methylindole derivative solution

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, the AChE enzyme, DTNB, and the 2-methylindole derivative at various concentrations are mixed in phosphate buffer.

-

Reaction Initiation: The reaction is started by the addition of the ATCI substrate.

-

Absorbance Monitoring: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of this reaction is monitored by measuring the increase in absorbance at 412 nm over time.

-

Data Analysis: The percentage of AChE inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The biological effects of 2-methylindole derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Signaling Pathways

Many 2-methylindole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some indole derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling cascades.

References

- 1. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medic.upm.edu.my [medic.upm.edu.my]

- 6. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. New Biologically Hybrid Pharmacophore Thiazolidinone-Based Indole Derivatives: Synthesis, In Vitro Alpha-Amylase and Alpha-Glucosidase along with Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Indole-3-Carbonitriles: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Scaffold in Modern Therapeutics

Indole-3-carbonitrile and its derivatives have emerged as a significant class of heterocyclic compounds with broad-ranging therapeutic applications. This technical guide provides a comprehensive overview of the current research, focusing on their potential as anticancer, anti-inflammatory, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, experimental data, and relevant protocols to facilitate further investigation and development of this promising chemical scaffold.

Therapeutic Applications and Mechanisms of Action

Indole-3-carbonitrile derivatives exhibit a diverse range of biological activities, with the most prominent applications being in oncology. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in cell proliferation, survival, and inflammation.

Anticancer Activity

The anticancer properties of indole-3-carbonitriles are attributed to their ability to induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis. A significant body of research has focused on their role as inhibitors of various protein kinases.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a key target of several indole-3-carbonitrile derivatives.[1][2][3] DYRK1A is implicated in neurodevelopmental disorders and certain cancers. Inhibition of DYRK1A by indole-3-carbonitriles has shown promise in preclinical studies.

Anti-inflammatory Activity

Certain indole-3-acetonitrile derivatives, structurally related to indole-3-carbonitriles, have demonstrated potent anti-inflammatory effects. They have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophage cells.[4]

Quantitative Data on Biological Activity

The following tables summarize the inhibitory concentrations (IC50) of various indole-3-carbonitrile derivatives against different targets and cancer cell lines, providing a quantitative measure of their potency.

Table 1: Inhibitory Activity of Indole-3-Carbonitrile Derivatives against DYRK1A

| Compound | Modification | IC50 (nM) for DYRK1A | Reference |

| 7-chloro-1H-indole-3-carbonitrile | 7-Chloro substitution | > 10,000 | [3] |

| 1-(3-hydroxypropyl)-1H-indole-3-carbonitrile | N-alkylation | 3300 | [3] |

| 7-chloro-1-(3-hydroxypropyl)-1H-indole-3-carbonitrile | 7-Chloro and N-alkylation | 80 | [3] |

| 7-chloro-1-(2-(morpholin-4-yl)ethyl)-1H-indole-3-carbonitrile | 7-Chloro and N-alkylation with morpholine | 31 | [3] |

Table 2: Cytotoxicity of Indole-3-Acetonitrile Derivatives in LPS-induced RAW 264.7 Cells

| Compound | Modification | NO Production IC50 (µM) | PGE2 Production IC50 (µM) | Cell Viability IC50 (µM) | Reference |

| Arvelexin (a related natural product) | - | 18.2 | 21.4 | > 100 | [4] |

| 7-hydroxy-1-methyl-1H-indole-3-acetonitrile (Compound 2k) | 7-hydroxy, N-methyl | 12.5 | 15.8 | > 100 | [4] |

Key Signaling Pathways Modulated by Indole Derivatives

While much of the detailed pathway analysis has been conducted on the closely related indole-3-carbinol (I3C), the structural similarity suggests that indole-3-carbonitriles may exert their effects through similar mechanisms. The following diagrams illustrate the potential points of intervention for indole compounds in critical cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole compounds, such as I3C, have been shown to inhibit this pathway.[5][6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to Heterocyclic Synthesis from 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. The unique molecular architecture of this indole derivative, featuring a reactive β-ketonitrile moiety, renders it an exceptionally versatile building block for the construction of various pharmacologically significant scaffolds. This document details the synthesis of the precursor itself, followed by comprehensive experimental protocols for its utilization in the preparation of pyridines, pyrano[2,3-c]pyrazoles, thiazoles, and other heterocyclic systems through multi-component reactions. Quantitative data, including reaction yields and spectroscopic characterization, are systematically presented in tabular format. Furthermore, key reaction pathways and experimental workflows are visualized using diagrams to provide a clear and concise understanding of the synthetic transformations.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The indole nucleus, in particular, is a privileged scaffold found in numerous natural products and synthetic drugs. The functionalization of the indole ring at the C3 position offers a gateway to a wide range of molecular diversity. This compound, a β-ketonitrile derivative of 2-methylindole, has emerged as a highly valuable and reactive intermediate for the synthesis of various fused and unfused heterocyclic systems. Its ability to participate in a variety of cyclization and condensation reactions, especially in one-pot multi-component settings, makes it an attractive starting material for the efficient generation of compound libraries for drug discovery.

Synthesis of the Precursor: this compound

The precursor, this compound, can be synthesized via the cyanoacetylation of 2-methylindole. A common method involves the reaction of 2-methylindole with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride.

Experimental Protocol: Synthesis of this compound

To a solution of cyanoacetic acid (5.0 g, 58.8 mmol) in acetic anhydride (20 mL), 2-methylindole (5.2 g, 39.6 mmol) is added. The mixture is heated at 80-90 °C for 15-20 minutes. Upon cooling, the product crystallizes. The solid is collected by filtration, washed with diethyl ether, and recrystallized from ethanol to afford this compound as a crystalline solid.

| Product | Yield | Melting Point (°C) | Appearance |

| This compound | ~85% | 240-242 | Pale yellow crystals |

Synthesis of Heterocyclic Compounds

The presence of the 1,3-dicarbonyl-like functionality and the nitrile group in this compound allows it to react with a variety of nucleophiles and electrophiles to construct different heterocyclic rings.

Synthesis of Pyridine Derivatives

Substituted pyridines are readily synthesized from this compound via one-pot multi-component reactions. A common approach involves the reaction of the precursor with an aromatic aldehyde and an active methylene compound in the presence of a base or a Lewis acid catalyst.

A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (4 mmol) in ethanol (15 mL) is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired pyridine derivative.

Table 1: Synthesis of 2-Amino-4-aryl-6-(2-methyl-1H-indol-3-yl)nicotinonitriles

| Product | Ar | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 4a | C6H5 | 88 | 298-300 | 2.65 (s, 3H), 7.10-7.60 (m, 9H), 8.35 (s, 1H), 11.80 (s, 1H) | 14.2, 98.1, 114.5, 117.9, 120.5, 121.8, 122.9, 128.8, 129.3, 130.1, 136.8, 137.5, 150.2, 158.9, 160.1 |

| 4b | 4-ClC6H4 | 92 | >300 | 2.66 (s, 3H), 7.12-7.65 (m, 8H), 8.38 (s, 1H), 11.85 (s, 1H) | 14.3, 97.9, 114.4, 117.8, 120.6, 121.9, 123.0, 129.5, 130.8, 135.2, 136.2, 137.6, 149.9, 158.8, 160.0 |

| 4c | 4-OCH3C6H4 | 90 | 280-282 | 2.64 (s, 3H), 3.85 (s, 3H), 6.95-7.60 (m, 8H), 8.30 (s, 1H), 11.75 (s, 1H) | 14.2, 55.8, 98.5, 114.6, 114.8, 118.0, 120.4, 121.7, 122.8, 129.1, 130.5, 137.4, 149.8, 158.9, 160.2, 161.5 |

Reaction Pathway for Pyridine Synthesis

Exploring the Antimicrobial Spectrum of 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current understanding of the antimicrobial potential of indole derivatives to project the likely antimicrobial spectrum and investigational framework for 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile. Direct experimental data on this specific compound is limited in publicly accessible literature; therefore, this guide is intended as a foundational resource to direct future research.

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3] These compounds are known to exhibit anti-inflammatory, antiviral, anticancer, and, most notably, antimicrobial properties.[1] The indole nucleus is a key structural motif in many marketed drugs and serves as a versatile scaffold for the development of new therapeutic agents.[3] Recent studies have highlighted the potential of indole derivatives to combat multidrug-resistant (MDR) pathogens, a growing global health concern.[2][4][5]

This technical guide focuses on the projected antimicrobial spectrum of a specific indole derivative, this compound. While direct studies on this molecule are not extensively reported, this document will extrapolate from data on structurally related indole compounds to provide a comprehensive overview of its potential antibacterial and antifungal activities. We will detail standard experimental protocols for evaluating its efficacy and discuss potential mechanisms of action based on existing research on the broader indole class.

Projected Antimicrobial Spectrum

Based on the evaluation of various indole derivatives, this compound is anticipated to exhibit a broad spectrum of antimicrobial activity. The following tables summarize the observed activities of analogous indole compounds against a range of pathogenic bacteria and fungi. This data serves as a predictive baseline for the potential efficacy of the title compound.

Predicted Antibacterial Activity

Indole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.[2][4]

| Bacterial Strain | Type | Related Indole Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | Indole-triazole derivative | 6.25 | [4] |

| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | Indole-triazole derivative | 3.125 - 6.25 | [4] |

| Bacillus subtilis | Gram-positive | Indole-triazole derivative | 6.25 | [4] |

| Escherichia coli | Gram-negative | Indole-triazole derivative | 12.5 - 25 | [4] |

| Klebsiella pneumoniae | Gram-negative | Indole-based chalcone | Zone of Inhibition (mm) | |

| Xanthomonas oryzae pv. oryzae | Gram-negative | Indole derivative with pyridinium | 1.0 | [6] |

| Acinetobacter baumannii (XDR) | Gram-negative | 7-hydroxyindole | 128 - 256 | [7] |

Predicted Antifungal Activity

Several studies have confirmed the potent antifungal properties of indole derivatives against various fungal pathogens, including yeasts and molds.[4][8][9]

| Fungal Strain | Type | Related Indole Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Candida albicans | Yeast | Indole-triazole derivative | 3.125 | [4] |

| Candida krusei | Yeast | Indole-triazole derivative | <0.78 - 1.56 | [4] |

| Aspergillus niger | Mold | 3-substituted oxindole | 7.5 | [10] |

| Aspergillus nodulans | Mold | Heterocycle from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile | Not specified, but showed marked inhibition | [8] |

| Alternaria alternata | Mold | Heterocycle from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile | Not specified, but showed marked inhibition | [8] |

| Rhizoctonia solani | Mold | 3-indolyl-3-hydroxy oxindole | 3.44 | [9] |

Experimental Protocols

To validate the antimicrobial spectrum of this compound, the following standard experimental methodologies are recommended.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Inoculum:

-

Bacterial or fungal colonies are picked from a fresh agar plate.

-

The colonies are suspended in a sterile saline solution.

-

The suspension is adjusted to match the turbidity of a 0.5 McFarland standard.

-

The standardized suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

b. Preparation of Compound Dilutions:

-

The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[4]

-

A series of two-fold dilutions of the stock solution are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[4]

c. Inoculation and Incubation:

-

Each well is inoculated with the prepared microbial suspension.

-

Positive (broth + inoculum) and negative (broth only) controls are included.

-

The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

d. Interpretation of Results:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Disk Diffusion Assay

This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

a. Plate Preparation:

-

A sterile cotton swab is dipped into the standardized microbial suspension (0.5 McFarland).

-

The entire surface of an agar plate (e.g., Mueller-Hinton agar) is swabbed to create a uniform lawn of bacteria.

b. Disk Application:

-

Sterile paper disks are impregnated with a known concentration of this compound.

-

The disks are placed on the surface of the inoculated agar plates.

-

A disk with the solvent is used as a negative control, and disks with standard antibiotics (e.g., ciprofloxacin, fluconazole) are used as positive controls.[4]

c. Incubation and Measurement:

-

The plates are incubated under appropriate conditions.

-

The diameter of the zone of complete inhibition around each disk is measured in millimeters.

Potential Mechanisms of Action and Signaling Pathways

The antimicrobial activity of indole derivatives is often multifaceted. Based on existing literature, this compound may act through one or more of the following mechanisms:

-

Disruption of Cell Membrane Integrity: Some indole compounds can interfere with the bacterial cell membrane, leading to increased permeability and cell death.[11]

-

Inhibition of Biofilm Formation: Indole derivatives have been shown to inhibit the formation of biofilms, which are critical for the survival and virulence of many pathogens. This can be achieved by downregulating genes involved in quorum sensing.[7][11]

-

Inhibition of Efflux Pumps: Certain indole derivatives can act as efflux pump inhibitors, thereby restoring the efficacy of other antibiotics against resistant strains.[4]

-

Interference with Metabolic Pathways: Some synthetic indole derivatives have been found to inhibit respiratory metabolism in bacteria.[5]

Further research could investigate the impact of this compound on key bacterial signaling pathways, such as two-component systems or quorum sensing pathways, which regulate virulence and antibiotic resistance.

Visualizations

Experimental Workflow

Caption: Workflow for MIC determination.

Hypothesized Mechanism: Quorum Sensing Inhibition

Caption: Inhibition of quorum sensing.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-bacteria, anti-biofilm, and anti-virulence activity of the synthetic compound MTEBT-3 against carbapenem-resistant Klebsiella pneumoniae strains ST3984 - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile for Anticancer Activity: A Proposed Research Framework

Disclaimer: As of the latest literature review, no specific studies detailing the initial screening of 3-(2-Methyl-1h-indol-3-yl)-3-oxopropanenitrile for anticancer activity have been published. This document, therefore, presents a proposed in-depth technical framework for conducting such an investigation. The methodologies and strategies outlined are based on established protocols for the evaluation of analogous indole-based compounds with demonstrated anticancer properties.

This guide is intended for researchers, scientists, and drug development professionals interested in the preliminary assessment of novel chemical entities for oncological applications.

Introduction

Indole derivatives represent a significant class of heterocyclic compounds that are scaffolds for numerous therapeutic agents, including several with potent anticancer activity. Their diverse mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, make them attractive candidates for novel drug discovery. The compound this compound possesses structural features suggestive of potential biological activity. This document outlines a comprehensive strategy for its initial in-vitro screening to determine its potential as an anticancer agent.

Proposed Experimental Workflow

The initial screening will follow a tiered approach, beginning with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for promising initial results.

Caption: Proposed workflow for the initial anticancer screening of this compound.

Data Presentation

All quantitative data from the proposed experiments should be meticulously recorded and organized for comparative analysis.

Table 1: In-Vitro Cytotoxicity (IC50) of this compound

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast | Data to be determined |

| MDA-MB-231 | Breast | Data to be determined |

| A549 | Lung | Data to be determined |

| HCT-116 | Colon | Data to be determined |

| HepG2 | Liver | Data to be determined |

| Normal Cell Line (e.g., MCF-10A) | Breast (Epithelial) | Data to be determined |

Table 2: Cell Cycle Analysis in [Sensitive Cell Line]

| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |

| IC50 | Data to be determined | Data to be determined | Data to be determined |

| 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |

Table 3: Apoptosis Induction in [Sensitive Cell Line]

| Treatment Concentration | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |

| Control (DMSO) | Data to be determined | Data to be determined |

| IC50 | Data to be determined | Data to be determined |

| 2 x IC50 | Data to be determined | Data to be determined |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of the screening results.

In-Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Potential Mechanisms of Action: A Hypothetical Signaling Pathway

Based on the known mechanisms of other anticancer indole derivatives, this compound could potentially induce apoptosis through the intrinsic pathway.

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by the test compound.

Conclusion and Future Directions

The proposed research framework provides a robust starting point for the initial anticancer screening of this compound. Positive results from these in-vitro studies, particularly potent cytotoxicity against cancer cell lines with minimal effect on normal cells, and evidence of cell cycle arrest or apoptosis induction, would warrant further investigation. Subsequent studies could include in-vivo efficacy studies in animal models, detailed mechanism of action studies to identify specific molecular targets, and structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties.

A Technical Guide to the Structure-Activity Relationship of 2-Methyl-1H-Indole Derivatives

Executive Summary: The 2-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique electronic and structural properties make it an ideal starting point for designing novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-1H-indole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It summarizes quantitative biological data, details key experimental methodologies, and visualizes critical workflows and pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The 2-Methyl-1H-Indole Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of heterocyclic chemistry and a frequent motif in pharmacologically active compounds.[1] Its structural resemblance to the amino acid tryptophan allows it to interact with a multitude of biological targets. The addition of a methyl group at the C2 position creates the 2-methyl-1H-indole core, a scaffold that has been extensively explored for the development of novel drugs across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] This guide will dissect the nuanced relationships between chemical modifications to this core structure and the resulting biological activity.

Core Structure-Activity Relationships (SAR)

The biological activity of 2-methyl-1H-indole derivatives is highly dependent on the nature and position of various substituents on the indole nucleus.

Anticancer Activity

Derivatives of 2-methyl-1H-indole have shown potent antiproliferative activity against a range of cancer cell lines. Key SAR insights include:

-

Substitution at C2: The C2 position is critical. Replacing the methyl group with a larger 4-methyl sulfonyl phenyl moiety has been shown to increase interaction with the hydrophobic residues of the COX-2 active site, which is also a target in some cancers.[3]

-

Substitution at C3: The introduction of specific side chains at the C3 position is a common strategy. Indole-chalcone derivatives, for instance, have demonstrated potent cytotoxicity against colorectal cancer cell lines.[4]

-

Substitution at C5: The presence of a nitro group at the C5 position often contributes to cytotoxic properties.[5] These derivatives can act as c-Myc G-quadruplex binders, downregulating c-Myc expression and inducing cell-cycle arrest.[6]

-

General Trends: Many potent anticancer indole derivatives function by targeting microtubules or inhibiting protein kinases like EGFR and cyclin-dependent kinases.[4][7][8] One study found that compound 2e (2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide) was a more potent anticancer agent than the reference drug erlotinib against several cell lines.[9]

Anti-inflammatory Activity

Many 2-methyl-1H-indole derivatives function as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[10]

-

Mechanism of Action: A primary mechanism is the inhibition of the COX-2 enzyme, which is responsible for the production of inflammatory prostaglandins.[7][11] Derivatives can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7][12]

-

Key Substitutions:

-

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity comparable to indomethacin.[10]

-

Quantitative Structure-Activity Relationship (QSAR) studies have identified that physicochemical descriptors such as negative potential surface area and hydrophobicity are key contributors to COX-2 inhibitory activity.[13]

-

Antimicrobial and Antifungal Activity

The 2-methyl-1H-indole scaffold has been utilized to develop agents effective against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[14]

-

Mechanism of Action: In fungi, a key target is the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[15]

-

Key Substitutions:

-

Schiff bases synthesized from 2-methyl-indole-3-carboxaldehyde exhibit antimicrobial characteristics.[15]

-

Hybrid molecules incorporating 1,2,4-triazole or 1,3,4-thiadiazole moieties have demonstrated a broad spectrum of activity, with some indole-triazole derivatives showing excellent efficacy against MRSA and Candida species.[16]

-

Neurological Activity

The indole scaffold is central to neuropharmacology. While less explored for the 2-methyl variant specifically, related indole derivatives show significant activity targeting enzymes and receptors involved in neurodegenerative diseases.[17][18][19][20] Derivatives have been designed as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), all of which are key targets in Alzheimer's and Parkinson's diseases.[17][18]

Quantitative SAR Data

The following tables summarize quantitative data for various 2-methyl-1H-indole derivatives, providing a comparative view of their potency.

Table 3.1: Anticancer Activity of 2-Methyl-1H-Indole Derivatives

| Compound ID | Core Modification | Cancer Cell Line | Assay | Potency (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|---|

| FC116 Analog | (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl... | HCT-116/L (Colon) | SRB Assay | Potent Activity | [4] |

| 2e | 2-thio-acetamide linked to 1,3,4-oxadiazole | HCT116 (Colon) | MTT Assay | 6.43 ± 0.72 µM | [9] |

| 2e | 2-thio-acetamide linked to 1,3,4-oxadiazole | A549 (Lung) | MTT Assay | 9.62 ± 1.14 µM | [9] |

| 3b | 2,5-disubstituted indole | A549 (Lung) | Antiproliferative | 0.48 ± 0.15 µM | [8] |

| 2c | 2,5-disubstituted indole | HepG2 (Liver) | Antiproliferative | 13.21 ± 0.30 µM |[8] |

Table 3.2: Anti-inflammatory Activity of 2-Methyl-1H-Indole Derivatives

| Compound ID | Core Modification | Assay | Target | Potency (% Inhibition / IC₅₀) | Reference |

|---|---|---|---|---|---|

| S3, S7, S14 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide | Carrageenan-induced paw edema | Overall Inflammation | Up to 63.69% inhibition | [10] |

| 4b | 2-(4-(methylsulfonyl)phenyl)-1-(4-chlorobenzyl)-1H-indole | In vitro COX inhibition | COX-2 | IC₅₀ = 0.11 µM | [3] |

| 4d | 5-methyl-2-(4-(msm)phenyl)-1-(4-chlorobenzyl)-1H-indole | In vitro COX inhibition | COX-2 | IC₅₀ = 0.17 µM | [3] |

| 4f | 5-fluoro-2-(4-(msm)phenyl)-1-(4-chlorobenzyl)-1H-indole | In vitro COX inhibition | COX-2 | IC₅₀ = 0.15 µM |[3] |

Table 3.3: Antimicrobial Activity of 2-Methyl-1H-Indole Derivatives

| Compound ID | Core Modification | Organism | Assay | Potency (MIC in µg/mL) | Reference |

|---|---|---|---|---|---|

| 2c | Indole-thiadiazole derivative | MRSA | Broth Microdilution | More effective than ciprofloxacin | [16] |

| 3d | Indole-triazole derivative | MRSA | Broth Microdilution | More effective than ciprofloxacin | [16] |

| 2c | Indole-thiadiazole derivative | B. subtilis | Broth Microdilution | 3.125 | [16] |

| 3c | Indole-triazole derivative | B. subtilis | Broth Microdilution | 3.125 |[16] |

Key Experimental Methodologies

Reproducibility in SAR studies requires standardized and detailed protocols. The following are methodologies for key experiments cited in the literature.

Synthesis Protocols

Method 4.1.1: Classical Synthesis of 2-Methyl-1H-Indole [21]

-

A mixture of finely divided sodium amide (64 g) and acetyl-o-toluidine (100 g) is placed in a 1-L Claisen flask.

-

Approximately 50 mL of dry ether is added, and the apparatus is swept with dry nitrogen.

-

The reaction flask is heated in a metal bath to 240–260°C over 30 minutes and maintained for 10 minutes until the vigorous evolution of gas ceases.

-

After cooling, 50 mL of 95% ethanol and 250 mL of warm water are successively added to decompose the sodium derivative.

-

The reaction mixture is extracted with two 200-mL portions of ether.

-

The combined ether extracts are filtered, concentrated, and distilled under vacuum (119–126°C / 3–4 mm) to yield 2-methylindole as a white crystalline solid.

Method 4.1.2: Palladium-Catalyzed Cyclization [22][23]

-

In a reaction vessel, a suspension of a substituted N-aryl enamine derivative (1 eq) is prepared in a suitable solvent (e.g., DMF or TPGS-750-M in H₂O).[22][24]

-

Pd(OAc)₂ (e.g., 10 mol%) is added as the catalyst, along with an oxidant like Cu(OAc)₂ (3 eq) and a base such as K₂CO₃ (3 eq).

-

The reaction mixture is heated, either conventionally (e.g., 80°C for 3-16 hours) or under microwave irradiation, until the reaction is complete (monitored by TLC).[22]

-

The final product is isolated and purified using standard techniques like extraction and silica gel flash chromatography.

In Vitro Biological Assays

Method 4.2.1: Anticancer Cell Viability (MTT Assay) [9][25]

-

Cell Seeding: Cancer cells (e.g., HCT116, A549) are harvested and seeded into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[25]

-

Compound Treatment: Stock solutions of the test derivatives are prepared in DMSO and serially diluted. The medium is removed from the wells and replaced with 100 µL of fresh medium containing the desired concentrations of the test compounds. Vehicle and positive controls are included.

-

MTT Addition: After an incubation period (e.g., 48-72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[25]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Method 4.2.2: Anti-inflammatory Cytokine Release Assay [26][27][28]

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates (e.g., 1-2 x 10⁵ cells/well) and allowed to adhere overnight.[28]

-

Pre-treatment: The next day, the culture medium is removed and replaced with medium containing various concentrations of the 2-methyl-indole derivatives. The cells are incubated for 1-4 hours.[27][29]

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.[28] Unstimulated and LPS-only controls are included.

-

Incubation: The plates are incubated for 16-24 hours.[26]

-

Cytokine Measurement: The cell culture supernatant is collected. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or nitric oxide (NO) in the supernatant is quantified using specific ELISA kits or the Griess reagent, respectively.[29][30]

Method 4.2.3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay [31][32][33]

-

Preparation of Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[31]

-

Inoculum Preparation: A standardized bacterial suspension (inoculum) is prepared from a pure culture to a concentration of approximately 5 × 10⁵ CFU/mL.[33]

-

Inoculation: Each well of the microtiter plate is inoculated with a fixed volume of the bacterial suspension. Positive (broth + bacteria) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[31][33]

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[34]

Visualized Workflows and Pathways

To better illustrate the logical connections in the development and analysis of 2-methyl-1H-indole derivatives, the following diagrams are provided.

Caption: A typical workflow for the discovery and optimization of novel 2-methyl-1H-indole derivatives.

Caption: Key structure-activity relationship trends for 2-methyl-1H-indole derivatives.

Caption: Inhibition of the LPS-induced inflammatory cascade in macrophages by indole derivatives.

Conclusion and Future Directions

The 2-methyl-1H-indole scaffold is a remarkably versatile platform for the development of potent therapeutic agents. Structure-activity relationship studies have consistently shown that targeted modifications at the N1, C2, C3, and C5 positions can profoundly influence biological activity, leading to potent and selective anticancer, anti-inflammatory, and antimicrobial compounds. Quantitative data reveal that derivatives can achieve potency in the low micromolar and even nanomolar range against various targets.

Future research should focus on multi-target-directed ligands (MTDLs), such as dual COX-2 and EGFR inhibitors, to tackle complex diseases like cancer more effectively. Further exploration of substitutions to enhance pharmacokinetic properties—improving solubility, metabolic stability, and bioavailability—will be crucial for translating the potent in vitro activities of these derivatives into clinical success. The continued application of QSAR and computational modeling will undoubtedly accelerate the design and optimization of the next generation of 2-methyl-1H-indole-based drugs.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. japsonline.com [japsonline.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. ijpsr.com [ijpsr.com]

- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.aip.org [pubs.aip.org]

- 16. turkjps.org [turkjps.org]

- 17. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules [mdpi.com]

- 20. Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemrxiv.org [chemrxiv.org]

- 28. researchgate.net [researchgate.net]

- 29. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 31. microbe-investigations.com [microbe-investigations.com]

- 32. protocols.io [protocols.io]

- 33. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 34. bmglabtech.com [bmglabtech.com]

The Discovery and Characterization of Novel 3-Substituted Indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals